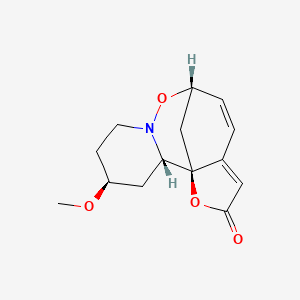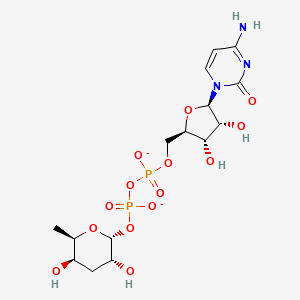
CDP-alpha-D-abequose(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDP-alpha-D-abequose(2-) is a CDP-D-abequose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-alpha-D-abequose.
Scientific Research Applications
Enzymatic Synthesis and Biosynthetic Pathways
CDP-alpha-D-abequose(2-) plays a significant role in enzymatic synthesis and biosynthetic pathways. Studies have detailed its in vitro synthesis using enzymes from cell extracts of Escherichia coli strains expressing genes from the rfb gene cluster of Salmonella enterica. This process involves multiple enzymatic reactions leading to the production of CDP-D-abequose from intermediates like CDP-6-deoxy-D-xylo-4-hexulose and CDP-3,6-dideoxy-D-xylo-4-hexulose (Lindqvist et al., 1994). The purified glucose-1-phosphate cytidylyltransferase, a key enzyme in this biosynthetic pathway, has been characterized, providing insights into its kinetics and mechanism (Lindqvist et al., 1994).
Structural Analysis and Molecular Characterization
CDP-alpha-D-abequose(2-) has been the subject of structural analysis and molecular characterization, providing insights into its formation and function. The molecular structure of alpha-D-glucose-1-phosphate cytidylyltransferase from Salmonella typhi, involved in its production, has been elucidated, revealing the enzyme's hexameric structure and active site details (Koropatkin & Holden, 2004).
Genetic Organization and Evolutionary Insights
Research has also focused on the genetic organization and evolutionary aspects of genes involved in the biosynthesis of CDP-alpha-D-abequose(2-). Studies have identified and sequenced genes like rfbS and rfbE from Salmonella strains, which are critical in determining antigenic specificity and are involved in the biosynthesis of CDP-abequose (Verma & Reeves, 1989). Additionally, the genetic organization of 3,6-dideoxyhexose biosynthetic genes in Yersinia pseudotuberculosis has been analyzed, offering insights into the evolutionary origin of these genes and their role in the biosynthesis of CDP-alpha-D-abequose(2-) (Hobbs & Reeves, 1995).
properties
Molecular Formula |
C15H23N3O14P2-2 |
|---|---|
Molecular Weight |
531.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5R,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7-,8-,9-,11-,12-,13-,14-/m1/s1 |
InChI Key |
JHEDABDMLBOYRG-YGBYUOMUSA-L |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
synonyms |
CDP-3,6-dideoxy-D-galactose CDP-D-abequose cytidine diphosphate-abequose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



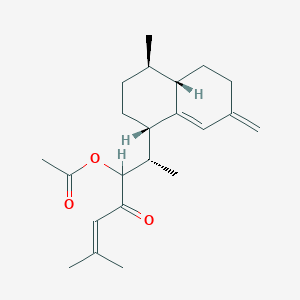
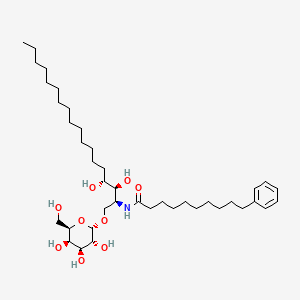
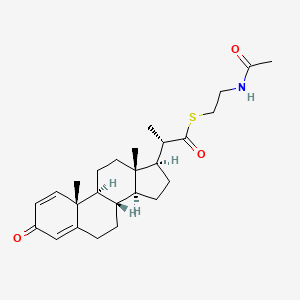
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)

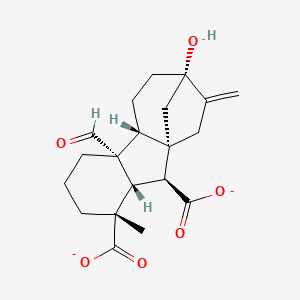


![TG(16:1(9Z)/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1263525.png)
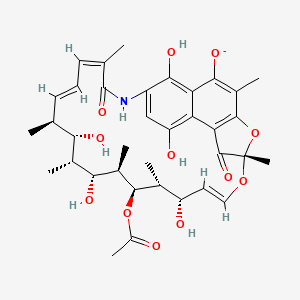

![2-Phenyl-6h-oxazolo[4,5-e]indole](/img/structure/B1263530.png)
![(15S)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263534.png)
